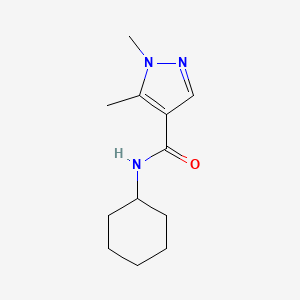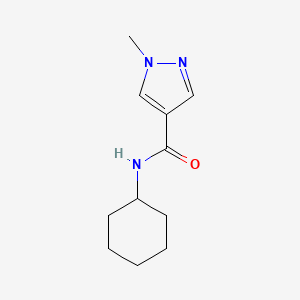
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MPPC belongs to the class of pyrazole-based compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may also act by binding to specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments is its high potency and selectivity. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have a high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one of the limitations of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo studies. Another direction is to investigate its potential use as a tool to study protein-protein interactions in more detail. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can be performed through a simple reaction between 2-methylpyrazole-3-carboxylic acid and 4-aminopyridine. The reaction is carried out in the presence of a coupling agent and a base, resulting in the formation of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro. In biochemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a tool to study protein-protein interactions. In pharmacology, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a drug to treat various diseases.
Propriétés
IUPAC Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-9(4-7-12-14)10(15)13-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJHGPQGUXXENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
